

Discovery and history of 2,6-Dinitrobenzaldehyde

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Compound of Interest

Compound Name: 2,6-Dinitrobenzaldehyde

Cat. No.: B1206409

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An In-depth Technical Guide to **2,6-Dinitrobenzaldehyde**: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dinitrobenzaldehyde is a valuable chemical intermediate, particularly noted for its role in the synthesis of various organic compounds. This guide provides a comprehensive overview of its discovery, historical synthesis, and key chemical properties. Detailed experimental protocols for significant synthetic methods are presented, along with tabulated quantitative data for easy reference. Furthermore, this document illustrates relevant synthetic pathways and experimental workflows using logical diagrams to facilitate a deeper understanding of the compound's chemistry.

Introduction

2,6-Dinitrobenzaldehyde, with the chemical formula $C_7H_4N_2O_5$, is a crystalline solid that has garnered interest in various fields of chemical synthesis. Its structure, featuring an aldehyde group flanked by two nitro groups in the ortho positions, imparts unique reactivity, making it a useful precursor in the development of more complex molecules, including those with potential pharmaceutical applications. Understanding the historical context of its discovery and the evolution of its synthesis is crucial for contemporary researchers.

Discovery and Historical Context

While a definitive singular "discovery" paper for **2,6-dinitrobenzaldehyde** is not readily apparent in early chemical literature, its synthesis is rooted in the broader exploration of nitrated aromatic compounds in the late 19th and early 20th centuries. The work of chemists like Paul Friedländer and others on dinitro compounds laid the groundwork for the eventual characterization of the 2,6-isomer. Early methods for the synthesis of dinitrobenzaldehydes often involved the direct nitration of benzaldehyde or the oxidation of dinitrotoluenes. These early preparations typically resulted in mixtures of isomers, and the isolation and characterization of the pure 2,6-isomer were significant challenges for chemists of that era.

Physicochemical Properties

A summary of the key physicochemical properties of **2,6-Dinitrobenzaldehyde** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₄ N ₂ O ₅	
Molecular Weight	196.12 g/mol	
Appearance	Yellow crystalline solid	
Melting Point	120-123 °C	
Boiling Point	Decomposes	
CAS Number	606-31-5	

Key Synthetic Methodologies

Several methods have been developed for the synthesis of **2,6-Dinitrobenzaldehyde**. The following sections detail the experimental protocols for some of the most significant approaches.

Oxidation of 2,6-Dinitrotoluene

One of the common methods for preparing **2,6-Dinitrobenzaldehyde** is through the oxidation of 2,6-Dinitrotoluene. Various oxidizing agents have been employed for this transformation.

- Materials:
 - 2,6-Dinitrotoluene
 - Chromic acid (CrO_3)
 - Sulfuric acid (H_2SO_4)
 - Acetic anhydride
 - Dichloromethane (CH_2Cl_2)
 - Sodium bisulfite (NaHSO_3)
 - Sodium bicarbonate (NaHCO_3)
 - Anhydrous magnesium sulfate (MgSO_4)
- Procedure:
 - In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 2,6-Dinitrotoluene in a mixture of acetic anhydride and dichloromethane.
 - Cool the mixture in an ice bath.
 - Prepare a solution of chromic acid in sulfuric acid (Jones reagent).
 - Slowly add the Jones reagent to the cooled solution of 2,6-Dinitrotoluene with vigorous stirring, maintaining the temperature below 10 °C.
 - After the addition is complete, allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitored by TLC).
 - Quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the orange color of Cr(VI) is discharged.
 - Separate the organic layer. Extract the aqueous layer with dichloromethane.

- Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Ozonolysis of 2,6-Dinitrostilbene

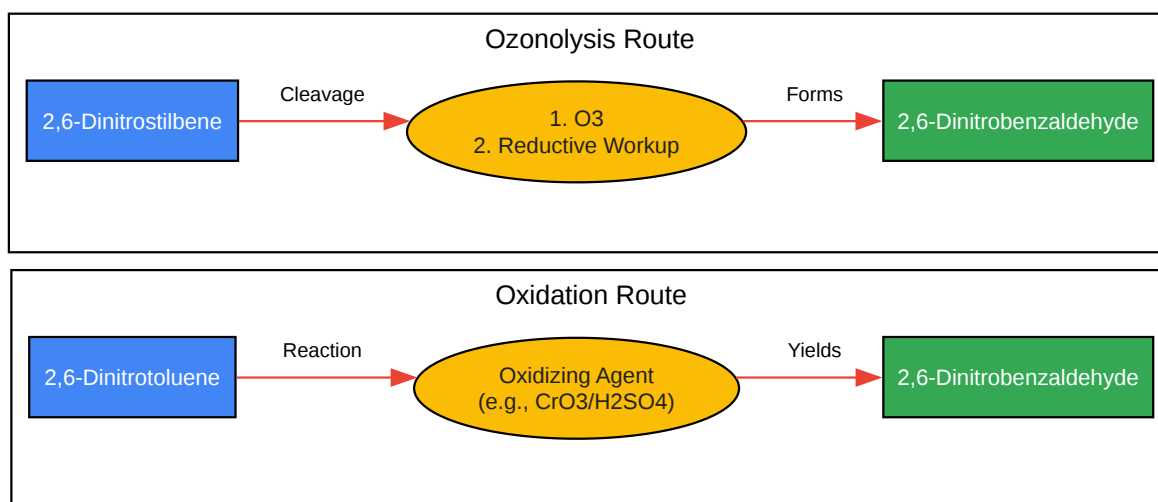
Another synthetic route involves the ozonolysis of 2,6-dinitrostilbene, which can be prepared from 2,6-dinitrotoluene.

- Materials:
 - 2,6-Dinitrostilbene
 - Dichloromethane (CH_2Cl_2)
 - Ozone (O_3)
 - Dimethyl sulfide (DMS) or triphenylphosphine (PPh_3)
- Procedure:
 - Dissolve 2,6-dinitrostilbene in dichloromethane in a flask equipped with a gas inlet tube and a cold trap.
 - Cool the solution to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath.
 - Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
 - Purge the solution with nitrogen or oxygen to remove excess ozone.
 - Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, to the cold solution to work up the ozonide intermediate.

- Allow the mixture to warm to room temperature and stir for several hours.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting **2,6-Dinitrobenzaldehyde** by column chromatography or recrystallization.

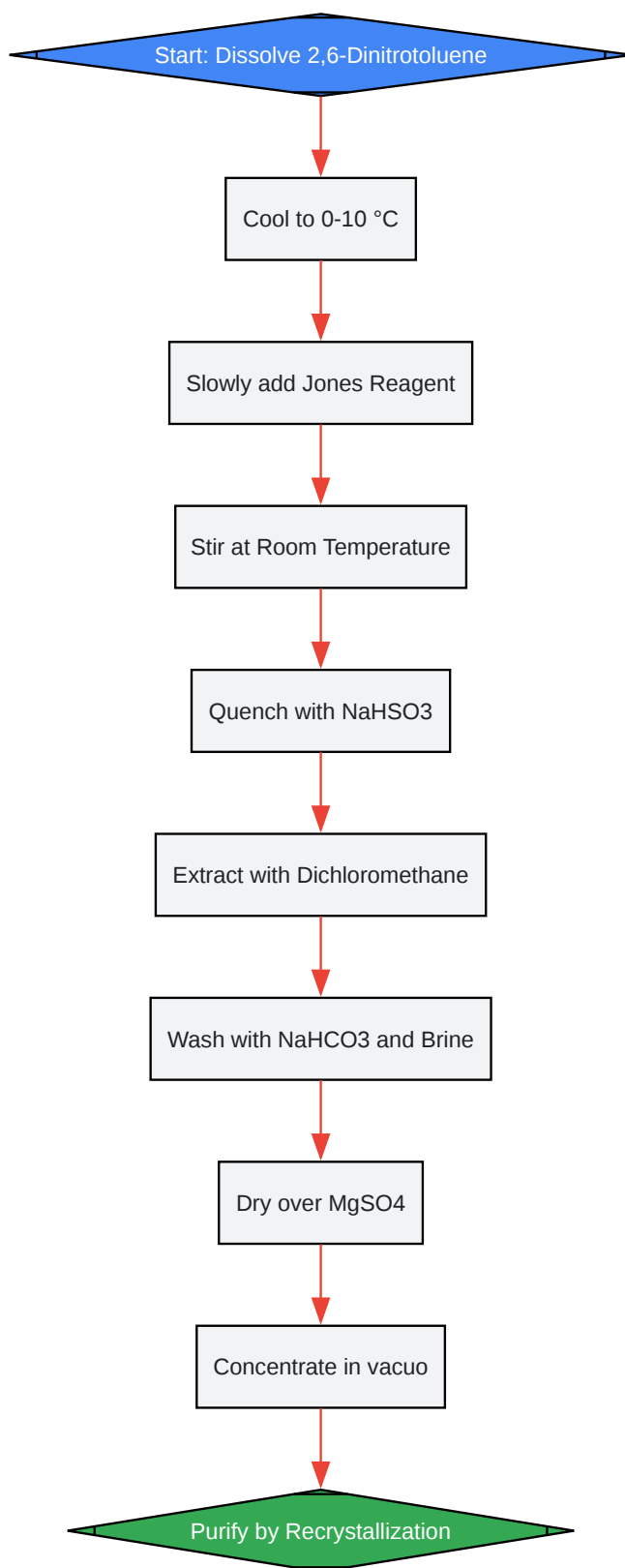
Logical and Experimental Workflow Diagrams

To visually represent the synthetic strategies, the following diagrams are provided in the DOT language.



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Caption: Synthetic routes to **2,6-Dinitrobenzaldehyde**.



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Caption: Workflow for oxidation of 2,6-Dinitrotoluene.

Applications in Research and Drug Development

2,6-Dinitrobenzaldehyde serves as a versatile building block in organic synthesis. The presence of the two nitro groups significantly influences the reactivity of the aldehyde and the aromatic ring, allowing for a range of chemical transformations. It is a precursor for the synthesis of various heterocyclic compounds and can be used in the preparation of porphyrin derivatives. In the context of drug development, dinitroaromatic compounds are investigated for their potential biological activities, and **2,6-Dinitrobenzaldehyde** provides a scaffold for the synthesis of novel therapeutic agents.

Conclusion

2,6-Dinitrobenzaldehyde is a chemical compound with a rich, albeit not always straightforward, history. From its origins in the broader study of nitrated aromatics to the development of more refined synthetic methods, it remains a relevant molecule for contemporary chemical research. The detailed experimental protocols and summary data provided in this guide are intended to support researchers and scientists in their work with this important chemical intermediate. The logical diagrams offer a clear visual representation of the synthetic pathways, further aiding in the understanding and application of its chemistry.

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